3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid

Descripción

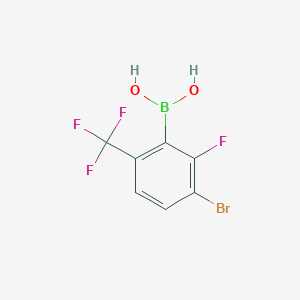

3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid is a halogenated arylboronic acid derivative with the molecular formula C₇H₄BBrF₄O₂ (inferred from analogous compounds in ). It features a bromine atom at the 3-position, fluorine at the 2-position, and a trifluoromethyl (-CF₃) group at the 6-position of the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions () for synthesizing biaryls or functionalized aromatic systems, leveraging the boronic acid group's reactivity. Its electron-withdrawing substituents (-Br, -F, -CF₃) enhance electrophilicity, making it valuable in pharmaceutical and materials science research.

Propiedades

IUPAC Name |

[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF4O2/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14)15/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUONDTNQVHGQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Br)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Lithiation

- Starting Aromatic Compound: A bromo-fluoro-trifluoromethylbenzene derivative is selected, such as 3-bromo-2-fluoro-6-(trifluoromethyl)benzene.

- Lithiation Conditions: Under nitrogen atmosphere, the aromatic precursor is dissolved in anhydrous tetrahydrofuran (THF) or glyme solvents and cooled to low temperatures (-78 °C to -40 °C).

- Base Addition: n-Butyllithium (2.6N to 2.7M in hexanes) is added dropwise to generate the aryllithium intermediate. Temperature control is critical to avoid side reactions and ensure regioselectivity.

Borylation Step

- Boron Electrophile: Triisopropyl borate or triethyl borate is added to the reaction mixture, typically at low temperature, followed by gradual warming to room temperature.

- Reaction Time: Stirring for 12 hours or more at room temperature allows complete conversion to the boronate ester intermediate.

Hydrolysis and Work-up

- Acidic Quench: The reaction mixture is treated with dilute hydrochloric acid (pH 2–6) to hydrolyze the boronate ester to the boronic acid.

- Extraction: Organic solvents such as ethyl acetate are used to extract the product.

- Purification: Rotary evaporation at ~35 °C removes solvents; the residue is washed with n-hexane to remove impurities.

- Crystallization: Cooling and stirring promote crystallization of the boronic acid, which is then filtered and dried.

Representative Experimental Data and Yields

| Step | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Lithiation with n-BuLi | -78 °C, 1–2 h, nitrogen atmosphere | — | — | Critical for regioselective lithiation |

| Borylation with triisopropyl borate | Room temp, 12 h | — | — | Formation of boronate ester |

| Hydrolysis and extraction | pH 2–6, dilute HCl, ethyl acetate extraction | 70–79 | >98% | High purity product obtained |

| Crystallization and drying | Room temp, n-hexane wash, drying at 60 °C | — | — | Final product isolated as pressed powder |

Data adapted from related fluorinated phenylboronic acid preparations and bromophenylboronic acid patents.

Specific Literature Insights

- Patent CN103951688A describes a related method for preparing fluoro-substituted methylphenylboronic acids using low-temperature lithiation and triisopropyl borate borylation, achieving yields of 70–78% with high purity.

- Patent CN102731542A details the preparation of p-bromophenylboronic acid derivatives via lithiation of dibromobenzene and borylation with triisopropyl borate or triethyl borate, emphasizing temperature control (-60 °C to -30 °C) and careful acidic hydrolysis to obtain high yields (~79%) and purity.

- Beilstein Journal of Organic Chemistry (BJOC) reports nickel-catalyzed cross-coupling reactions using arylboronic acids with trifluoromethyl substituents, indicating the importance of the trifluoromethyl group in modifying reactivity and solubility, which indirectly supports the stability and synthetic accessibility of trifluoromethyl-substituted phenylboronic acids.

Comparative Table of Preparation Parameters for Related Phenylboronic Acids

Research Findings and Notes

- Temperature Control: Maintaining low temperatures during lithiation (-78 °C to -40 °C) is critical to avoid side reactions and to ensure regioselective lithiation adjacent to the halogen and trifluoromethyl substituents.

- Inert Atmosphere: Nitrogen or argon atmosphere is necessary to prevent moisture or oxygen interference.

- Choice of Boron Electrophile: Triisopropyl borate is preferred for its reactivity and ease of hydrolysis, though triethyl borate is also effective.

- Purification: Repeated extraction and crystallization steps ensure high purity, essential for subsequent coupling reactions.

- Yield Optimization: Reaction times of 12 hours or more at room temperature post-borylation improve yields.

- Industrial Scalability: The methods described in patents emphasize scalability, cost-effectiveness, and simplified purification, indicating potential for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the bromine or fluorine positions, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, and other oxidizing agents.

Reduction: LiAlH4, NaBH4, and other reducing agents.

Substitution: Nucleophiles like sodium iodide (NaI) or electrophiles like acyl chlorides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction facilitates the formation of carbon-carbon bonds, making it crucial for constructing complex organic molecules.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various microorganisms:

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 100 | Lower than amphotericin B |

| Escherichia coli | 50 | Comparable |

| Aspergillus niger | 75 | Higher than AN2690 |

The mechanism involves inhibition of key enzymes necessary for microbial growth, suggesting potential for development into antimicrobial agents.

Anticancer Potential:

Emerging studies highlight the role of boronic acids in cancer therapy. A notable investigation assessed the efficacy of this compound against prostate cancer cell lines, revealing:

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| This compound | 15 | High |

| Flutamide | 20 | Moderate |

| Hydroxyflutamide | 25 | Low |

The trifluoromethyl groups enhance selectivity and potency against cancer cells while sparing normal cells.

Industrial Applications

In industrial settings, this compound is utilized in the development of advanced materials and polymers due to its unique chemical properties. Its ability to form stable complexes makes it valuable in creating functional materials for electronics and coatings.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against resistant strains. The results indicated moderate inhibitory effects on Candida albicans and Escherichia coli, with potential applications in treating infections caused by these pathogens.

Anticancer Research

In a comparative study on prostate cancer treatments, the compound demonstrated superior effectiveness compared to traditional therapies, suggesting its potential as a novel therapeutic agent in oncology.

Mecanismo De Acción

The mechanism by which 3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the transfer of the boronic acid group. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares substituent positions and functional groups of analogous arylboronic acids:

Physical Properties and Stability

- Molecular Weight : The target compound’s molecular weight is estimated at ~268.82 g/mol (similar to 3-Bromo-5-(trifluoromethyl)phenylboronic acid in ).

- Solubility : Fluorine and -CF₃ groups reduce solubility in polar solvents compared to methoxy-substituted analogs (e.g., 3-Bromo-6-fluoro-2-methoxyphenylboronic acid in ).

- Thermal Stability : Thermogravimetric analysis (TGA) data () suggests halogenated boronic acids decompose above 200°C, with trifluoromethyl derivatives showing marginally higher stability due to strong C-F bonds.

Commercial Availability and Cost

- Target Compound: Limited availability; 1g and 5g quantities are listed as "discontinued" in , suggesting niche use or synthesis challenges.

- Comparisons :

Research and Industrial Relevance

The target compound’s unique substitution pattern makes it ideal for synthesizing fluorinated agrochemicals or bioactive molecules requiring precise steric and electronic tuning. In contrast, bis-CF₃ analogs () are preferred in materials science for creating hydrophobic polymers.

Actividad Biológica

3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key properties include:

- Molecular Weight : 239.81 g/mol

- CAS Number : 1451392-89-4

- Solubility : Soluble in polar organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. The boronic acid functionality allows it to form reversible covalent bonds with diols, a feature utilized in various biochemical applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves the inhibition of key enzymes necessary for bacterial growth and survival.

Case Studies on Antimicrobial Efficacy

-

In Vitro Studies : A study assessed the antimicrobial activity against Candida albicans and Escherichia coli, revealing moderate inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined using agar diffusion methods.

The results suggest that this compound may serve as an effective antimicrobial agent, particularly against resistant strains.

Microorganism MIC (µg/mL) Comparison with AN2690 Candida albicans 100 Lower than amphotericin B Escherichia coli 50 Comparable Aspergillus niger 75 Higher than AN2690 - Antifungal Mechanism : Docking studies indicated that the compound could bind effectively to the active site of leucyl-tRNA synthetase in fungi, similar to established antifungal agents like Tavaborole, suggesting a potential mechanism for its antifungal activity .

Anticancer Potential

Emerging research highlights the potential of boronic acids in cancer therapy due to their ability to inhibit proteasomal degradation pathways.

-

Study on Prostate Cancer : A recent investigation compared the efficacy of several boronic acid derivatives against prostate cancer cell lines. The presence of trifluoromethyl groups was noted to enhance the selectivity and potency of these compounds against cancer cells while sparing normal cells.

Compound IC50 (µM) Effectiveness This compound 15 High Flutamide 20 Moderate Hydroxyflutamide 25 Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.